

Technical Guide: Solubility of Triethylene glycol bis(2-ethylhexanoate) in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol bis(2-ethylhexanoate)*

Cat. No.: B024735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Triethylene glycol bis(2-ethylhexanoate)**, a widely used plasticizer. While specific quantitative solubility data is not extensively available in public literature, this document outlines its general solubility in various organic solvents and furnishes a detailed experimental protocol for determining precise solubility parameters.

Introduction to Triethylene glycol bis(2-ethylhexanoate)

Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH, is a high-boiling, colorless, and odorless liquid ester.^[1] It is a versatile plasticizer known for imparting excellent low-temperature flexibility and durability to polymers.^[1] Its primary applications include use in polyvinyl butyral (PVB) for safety glass, as well as in synthetic rubber and PVC formulations.^[1]

Chemical Structure and Properties:

- CAS Number: 94-28-0^[2]
- Molecular Formula: C₂₂H₄₂O₆^[2]
- Molecular Weight: 402.57 g/mol ^[2]

- Appearance: Clear, colorless liquid[2]
- Boiling Point: 344 °C[3]
- Melting Point: -50 °C[3]
- Water Solubility: Insoluble[3]

Solubility Characteristics

Triethylene glycol bis(2-ethylhexanoate) is generally characterized by its good solubility in a range of organic solvents and its insolubility in water and mineral oil.[4][5] This selective solubility is crucial for its application in various polymer systems.

Qualitative and Quantitative Solubility Data

The following table summarizes the known qualitative solubility of **Triethylene glycol bis(2-ethylhexanoate)**. It is important to note that specific quantitative solubility data (e.g., g/100 mL) is not readily available in peer-reviewed literature or technical data sheets. The inclusion of a column for quantitative data serves to highlight this gap in publicly accessible information.

Solvent Class	Specific Solvent	Qualitative Solubility	Quantitative Solubility (g/100 mL at 25°C)
Alcohols	Ethanol	Soluble	Data not available in public literature
Methanol	Likely Soluble	Data not available in public literature	
Isopropanol	Likely Soluble	Data not available in public literature	
Ketones	Acetone	Soluble[2]	Data not available in public literature
Methyl Ethyl Ketone (MEK)	Likely Soluble	Data not available in public literature	
Esters	Ethyl Acetate	Likely Soluble	Data not available in public literature
Butyl Acetate	Likely Soluble	Data not available in public literature	
Aromatic Hydrocarbons	Toluene	Likely Soluble	Data not available in public literature
Xylene	Likely Soluble	Data not available in public literature	
Chlorinated Solvents	Dichloromethane	Likely Soluble	Data not available in public literature
Chloroform	Likely Soluble	Data not available in public literature	
Ethers	Diethyl Ether	Slightly Soluble[6]	Data not available in public literature
Tetrahydrofuran (THF)	Likely Soluble	Data not available in public literature	

Aliphatic Hydrocarbons	Mineral Oil	Insoluble[4]	Data not available in public literature
Hexane	Likely Insoluble	Data not available in public literature	
Water	Water	Insoluble[3][7]	Data not available in public literature

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **Triethylene glycol bis(2-ethylhexanoate)** in various organic solvents. This protocol is based on standard laboratory practices for determining the solubility of high-boiling esters.

Objective:

To quantitatively determine the solubility of **Triethylene glycol bis(2-ethylhexanoate)** in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

- **Triethylene glycol bis(2-ethylhexanoate)** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic water bath or incubator
- Vials with screw caps
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

- Syringe filters (0.45 µm)
- Centrifuge (optional)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Triethylene glycol bis(2-ethylhexanoate)** to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible as a separate phase.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).
 - Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, stop the stirring and allow the undissolved solute to settle. If necessary, centrifuge the vials at a low speed to aid separation.
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.
 - Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
 - Record the exact mass of the filtered solution.
- Quantitative Analysis (GC-FID or HPLC):
 - Prepare a series of calibration standards of **Triethylene glycol bis(2-ethylhexanoate)** in the respective solvent of known concentrations.

- Analyze the calibration standards using a validated GC-FID or HPLC method to generate a calibration curve.
- Dilute the collected sample solution with the same solvent to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the chromatograph and determine the concentration of **Triethylene glycol bis(2-ethylhexanoate)**.

- Calculation of Solubility:
 - Calculate the original concentration of the solute in the saturated solution, accounting for any dilutions made.
 - Express the solubility in desired units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Triethylene glycol bis(2-ethylhexanoate)**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. DETECTION OF HIGH BOILING ESTERS [epharmacognosy.com]
- 6. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 7. Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Solubility of Triethylene glycol bis(2-ethylhexanoate) in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024735#solubility-of-triethylene-glycol-bis-2-ethylhexanoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com